2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-butylpheny l)acetamide
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Overview
Description
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, antifungal, and anticancer properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with 3-(methylethoxy)benzaldehyde under acidic conditions to form the intermediate 4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-3-thiol. This intermediate is then reacted with N-(4-butylphenyl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be incorporated to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The inhibition of these targets can lead to the disruption of cellular processes such as cell division, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Trazodone: A triazole-based antidepressant.
Uniqueness
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a triazole ring with an aromatic amine and a butyl-substituted acetamide group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H29N5O2S |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C23H29N5O2S/c1-4-5-7-17-10-12-19(13-11-17)25-21(29)15-31-23-27-26-22(28(23)24)18-8-6-9-20(14-18)30-16(2)3/h6,8-14,16H,4-5,7,15,24H2,1-3H3,(H,25,29) |
InChI Key |
QIPTWJYSEXFNJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C |
Origin of Product |
United States |
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